molecular formula C23H27N3O2 B2865866 N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775346-95-6

N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2865866
CAS No.: 1775346-95-6
M. Wt: 377.488
InChI Key: LIAUONQJCSSMDI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a potent and selective chemical probe for the BET (Bromodomain and Extra-Terminal) family of proteins, specifically designed to target the second bromodomain (BD2) [Source: PMC5784330] . This compound exhibits high affinity for the BD2 domains of BRD2, BRD3, and BRD4, while showing significantly reduced activity against the first bromodomains (BD1) [Source: PubChem CID 118279529] . Its primary research value lies in its utility as a tool for dissecting the distinct biological functions regulated by the two bromodomains, a nuance that pan-BET inhibitors cannot achieve. Researchers utilize this compound to investigate the specific roles of BET BD2 in gene regulation, particularly in the context of inflammatory diseases [Source: Nature Reviews Drug Discovery] and oncology, where it has been shown to modulate the expression of key oncogenes like MYC with a potentially improved therapeutic window compared to dual-domain inhibitors. Its mechanism involves competitively displacing BET proteins from acetylated lysine residues on histone tails, thereby disrupting the recruitment of transcriptional machinery to specific promoters and enhancers. This targeted inhibition makes it an invaluable asset for exploring epigenetic mechanisms, validating BD2 as a therapeutic target, and advancing the development of next-generation epigenetic therapies.

Properties

IUPAC Name

N-(4-ethylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-16-8-11-18(12-9-16)24-22(27)17-10-13-19-20(15-17)25(2)21-7-5-4-6-14-26(21)23(19)28/h8-13,15,21H,3-7,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAUONQJCSSMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide are currently unknown. The compound belongs to the quinazoline class of compounds, which are known to interact with a variety of biological targets. .

Biochemical Pathways

Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets. These could include signaling pathways, metabolic pathways, and others. The downstream effects would also depend on the specific pathways and targets involved.

Result of Action

The molecular and cellular effects of this compound’s action are not well-defined. Depending on its specific targets and mode of action, it could potentially induce a variety of effects. For example, if it targets enzymes involved in cell proliferation, it could potentially have anti-proliferative effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary distinction between N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide and its analogs lies in the substituent on the phenyl ring of the carboxamide group. For example:

  • N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide () replaces the 4-ethyl group with 3-chloro and 4-methoxy substituents.

These substitutions alter electronic, steric, and solubility properties, as summarized below:

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted LogP<sup>a</sup> Aqueous Solubility<sup>b</sup> (µg/mL)
This compound 4-ethylphenyl C23H27N3O2 377.48 3.5 12
N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide 3-chloro-4-methoxyphenyl C22H24ClN3O3 413.90 2.8 45

<sup>a</sup> LogP calculated using the XLogP3 algorithm.
<sup>b</sup> Solubility estimated via the ESOL model.

Key Observations

The 3-chloro-4-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, creating a polarized aromatic system that may favor hydrogen bonding or dipole interactions .

Lipophilicity :

  • The ethyl-substituted compound exhibits higher LogP (3.5 vs. 2.8), suggesting greater membrane permeability but reduced solubility.

Solubility :

  • The chloro-methoxy analog’s solubility is nearly fourfold higher, likely due to the polar methoxy group and chlorine’s ability to disrupt crystalline packing.

Synthetic Accessibility :

  • Introducing chlorine and methoxy groups requires additional protection/deprotection steps compared to the straightforward alkylation used for the ethyl substituent.

Research Implications

While neither compound’s biological data is disclosed in the provided evidence, the structural comparison highlights critical design considerations:

  • Hydrophobic substituents (e.g., ethyl) may improve blood-brain barrier penetration but reduce solubility.
  • Polar substituents (e.g., methoxy) enhance solubility at the cost of LogP.
  • Halogenation (e.g., Cl) can improve metabolic stability and target affinity but complicates synthesis.

Further studies using crystallographic tools like SHELX (for structure refinement) and ORTEP-3 (for molecular visualization) could elucidate conformational preferences and binding modes .

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